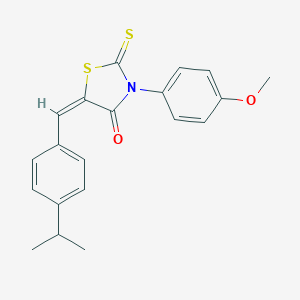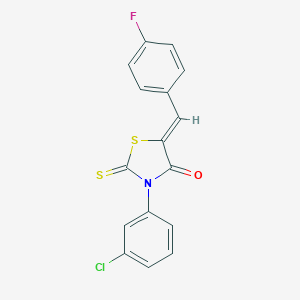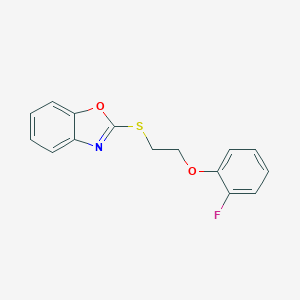![molecular formula C17H25N3O2 B403678 2-(piperidin-1-yl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B403678.png)
2-(piperidin-1-yl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a piperidine ring, a propoxybenzylidene group, and an acetohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide typically involves the condensation of 4-propoxybenzaldehyde with 2-(1-piperidinyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
科学研究应用
2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
- 2-(1-piperidinyl)-N’-(4-methoxybenzylidene)acetohydrazide
- 2-(1-piperidinyl)-N’-(4-ethoxybenzylidene)acetohydrazide
- 2-(1-piperidinyl)-N’-(4-butoxybenzylidene)acetohydrazide
Uniqueness
2-(1-piperidinyl)-N’-(4-propoxybenzylidene)acetohydrazide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity
属性
分子式 |
C17H25N3O2 |
|---|---|
分子量 |
303.4g/mol |
IUPAC 名称 |
2-piperidin-1-yl-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H25N3O2/c1-2-12-22-16-8-6-15(7-9-16)13-18-19-17(21)14-20-10-4-3-5-11-20/h6-9,13H,2-5,10-12,14H2,1H3,(H,19,21)/b18-13+ |
InChI 键 |
NXRLQRGWQLAWKZ-QGOAFFKASA-N |
SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)CN2CCCCC2 |
手性 SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CN2CCCCC2 |
规范 SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)CN2CCCCC2 |
溶解度 |
45.5 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B403601.png)
![[2-ethoxy-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-fluorobenzoate](/img/structure/B403606.png)

![2-Methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B403608.png)


![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B403612.png)



![2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol](/img/structure/B403616.png)


